benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a cyclopropyl and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is similar in structure and is used as a ligand in coordination chemistry.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group with a pyrazole ring and additional substituents makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H23N3 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H23N3/c1-13(2)20-16(10-17(19-20)15-8-9-15)12-18-11-14-6-4-3-5-7-14/h3-7,10,13,15,18H,8-9,11-12H2,1-2H3 |
InChI Key |
BXVJDRTUCFDSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
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